molecular formula C22H31N3O3 B5684569 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid

Cat. No.: B5684569
M. Wt: 385.5 g/mol
InChI Key: HOGHPHNQASYYFD-UNQHYNRVSA-N
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Description

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-methylpiperazin-1-yl group and a phenylprop-2-enoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Substitution with 4-Methylpiperazin-1-yl Group: The piperidine ring is then functionalized with a 4-methylpiperazin-1-yl group using nucleophilic substitution reactions.

    Addition of Phenylprop-2-enoyl Group: The final step involves the addition of the phenylprop-2-enoyl group through a condensation reaction, typically using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: A simpler analog with similar structural features.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine ring and potential biological activity.

Uniqueness

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-23-13-15-24(16-14-23)20-11-12-25(17-19(20)8-10-22(27)28)21(26)9-7-18-5-3-2-4-6-18/h2-7,9,19-20H,8,10-17H2,1H3,(H,27,28)/b9-7+/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGHPHNQASYYFD-UNQHYNRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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